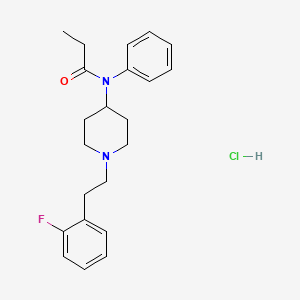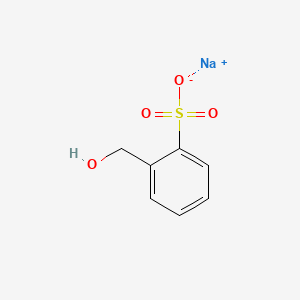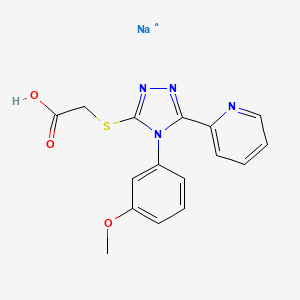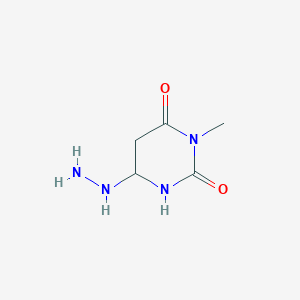
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents . The reaction conditions often include the use of solvents like ethanol and water, with the addition of acids such as nitric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, often using alkylating agents or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of alkylated or halogenated derivatives.
科学的研究の応用
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinyl group is particularly reactive, allowing it to participate in redox reactions and nucleophilic substitutions .
類似化合物との比較
Similar Compounds
Piperazine: Another diazinane with two nitrogen atoms in a six-membered ring.
Hexahydropyrimidine: A similar compound with a different arrangement of nitrogen atoms.
Hexahydropyridazine: Another related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a hydrazinyl group. This makes it particularly versatile in chemical reactions and valuable for various applications in research and industry .
特性
分子式 |
C5H10N4O2 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
6-hydrazinyl-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H10N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h3,8H,2,6H2,1H3,(H,7,11) |
InChIキー |
HZNYFDGGEJBNQL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(NC1=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


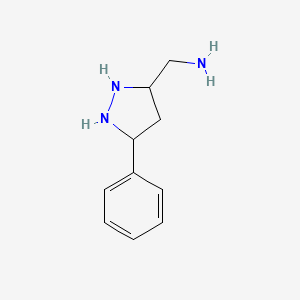
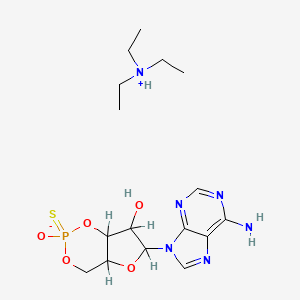
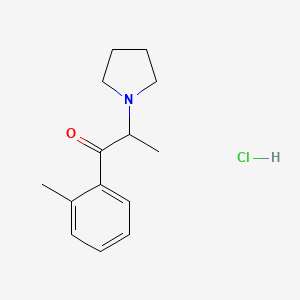

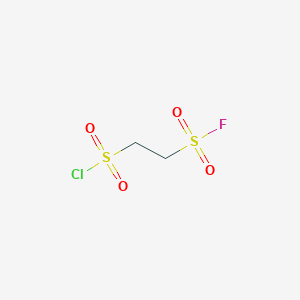


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
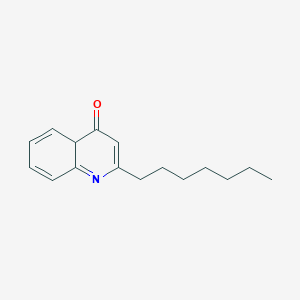
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
